molecular formula C7H3F3IN3 B7981283 7-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1057393-75-5

7-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B7981283
CAS No.: 1057393-75-5
M. Wt: 313.02 g/mol
InChI Key: XUXIGCKTYWZEAE-UHFFFAOYSA-N
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Description

7-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of an iodine atom at the 7th position and a trifluoromethyl group at the 3rd position on the triazolo[4,3-a]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several methods. One common approach involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, typically carried out at room temperature . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly route to the target compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave-assisted synthesis is particularly advantageous for industrial applications due to its efficiency, reduced reaction times, and minimal use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

7-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation and Reduction Reactions: Typical oxidizing agents might include peroxides or other strong oxidants, while reducing agents could include hydrides or metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

7-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, disrupting normal biological processes. The exact pathways and targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical and biological properties. These substituents can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3IN3/c8-7(9,10)6-13-12-5-3-4(11)1-2-14(5)6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXIGCKTYWZEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)(F)F)C=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901200183
Record name 7-Iodo-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057393-75-5
Record name 7-Iodo-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1057393-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Iodo-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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